molecular formula C8H5ClN2O2 B598640 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- CAS No. 1204475-64-8

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-

Cat. No.: B598640
CAS No.: 1204475-64-8
M. Wt: 196.59
InChI Key: WYZLJZKORASCKL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 3-position of the carboxylic acid group enhances its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare various substituted derivatives of pyrrolopyridines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This substitution can significantly alter the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLJZKORASCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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